2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester
Description
Properties
CAS No. |
159949-94-7 |
|---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl prop-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-5-8(12)14-7-6-11-9(13)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13) |
InChI Key |
BCDGNKDNRWGUJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Condensation and Esterification (Patent-Based Method)
According to a patent (US20070043088A1), the synthesis involves condensation reactions between specific aldehyde and ester derivatives, followed by esterification and amidation steps.
- Condensation of (E)-3-(2-formylphenyl)-2-propenoic acid, 1,1-dimethyl ethyl ester with ethyl 3-amino crotonate in aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Acidic or basic catalysis facilitates the formation of the intermediate.
- The reaction mixture is typically heated under reflux, then cooled, and subjected to purification via distillation or chromatography.
(1) Aldehyde + Ester → β-Amino ester intermediate
(2) Intermediate + Acid/Amine → Target ester
| Parameter | Details |
|---|---|
| Solvent | DMF, DMSO, acetonitrile, tetrahydrofuran (THF) |
| Temperature | Reflux (~80–120°C) |
| Catalysts | Acidic (e.g., trifluoroacetic acid), basic (e.g., sodium hydroxide) |
Synthesis via Nucleophilic Addition and Esterification
Another approach involves nucleophilic addition of amines to α,β-unsaturated carbonyl compounds, followed by esterification:
- Step 1: Preparation of the α,β-unsaturated acid derivative, such as (E)-3-(2-formylphenyl)-2-propenoic acid.
- Step 2: Nucleophilic attack by the amino group of the (1,1-dimethylethoxy)carbonyl amino derivative.
- Step 3: Esterification using alcohols like ethanol or isopropanol under acidic catalysis to form the ester linkage.
This method is supported by experimental procedures outlined in research articles focusing on the synthesis of amino esters with carbamate protecting groups.
Synthesis via Carbamate Formation and Esterification
The carbamate group (dimethylethoxycarbonyl) is introduced through reaction with carbamoyl chlorides or isocyanates:
- Step 1: Reacting the amino component with (1,1-dimethylethoxy)carbonyl chloride in the presence of a base such as triethylamine.
- Step 2: The resulting carbamate is then esterified with appropriate acid chlorides or anhydrides to form the target ester.
This pathway is exemplified in the synthesis of related amino esters used in pharmaceutical research.
Reaction Conditions and Solvent Choices
| Aspect | Details |
|---|---|
| Solvents | Aprotic polar solvents (DMF, DMSO), ethers (THF), halogenated solvents (dichloromethane), alcohols (ethanol, isopropanol) |
| Temperature | Reactions typically conducted at reflux (~80–120°C) or lower temperatures (~0–25°C) for sensitive steps |
| Catalysts | Acidic (trifluoroacetic acid, HCl), basic (NaOH, triethylamine) |
| Purification | Chromatography (silica gel, HPLC), distillation, recrystallization |
Summary of Research Findings and Data Tables
| Method | Key Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Patent Method (US20070043088A1) | Aldehydes, amino crotonates | DMF, DMSO | Reflux (~80–120°C) | Variable (up to 96%) | Multi-step condensation and esterification |
| Nucleophilic Addition | α,β-unsaturated acids, amines | Ethanol, THF | Room temperature to reflux | Moderate to high | Emphasis on carbamate protection |
| Carbamate Formation | Carbamoyl chlorides, amines | Dichloromethane | 0–25°C | Good yields | Protecting group strategy |
Chemical Reactions Analysis
Types of Reactions
2-((tert-Butoxycarbonyl)amino)ethyl acrylate undergoes various chemical reactions, including:
Polymerization: The compound can be polymerized to form polymers with pendant amine functionality.
Deprotection: The BOC protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Deprotection: TFA in dichloromethane or HCl in methanol are typical reagents for removing the BOC group.
Major Products Formed
Polymerization: Polymers with pendant amine groups.
Deprotection: The free amine derivative of the original compound.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)ethyl acrylate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of functional polymers and copolymers.
Biology: Employed in the preparation of bioconjugates and drug delivery systems.
Medicine: Utilized in the development of biomedical materials and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)ethyl acrylate primarily involves its ability to undergo polymerization and deprotection reactions. The BOC group protects the amine functionality during polymerization, and its removal exposes the amine group for further chemical modifications. The molecular targets and pathways involved include the formation of carbamate intermediates and the stabilization of the resulting carbocation during deprotection .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester
- Synonyms: Methyl 2-tert-Butyloxycarbonylaminoacrylate, 2-(Boc-amino)acrylic acid methyl ester .
- Molecular Formula: C₉H₁₅NO₄
- Molecular Weight : 201.222 g/mol
- CAS No.: 1729-63-1, 1836-05-1 .
Key Features :
- Contains a tert-butoxycarbonyl (Boc) group, a widely used protective group for amines in organic synthesis.
- Acrylate ester functionality enables polymerization or conjugation reactions.
Comparison with Similar Compounds
Structural and Functional Group Comparison
The following table compares the target compound with structurally related acrylate esters:
Biological Activity
2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester, commonly known as a methacrylate derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of compounds that exhibit various pharmacological properties, including anticancer and antimicrobial effects. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
- Molecular Formula: C13H19N3O4
- Molecular Weight: 281.31 g/mol
- CAS Number: 2276666-54-5
- IUPAC Name: 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-methyl-1H-pyrazol-4-yl)-, methyl ester
Biological Activity Overview
The biological activity of 2-Propenoic acid derivatives is primarily linked to their ability to interact with biological macromolecules and influence cellular processes. The following sections detail specific activities observed in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-Propenoic acid derivatives. For instance, derivatives containing pyrazole moieties have shown significant cytotoxicity against several cancer cell lines. A study demonstrated that a related compound exhibited IC50 values in the micromolar range against human leukemia cells, indicating promising anticancer properties .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of topoisomerases, enzymes critical for DNA replication. Research indicates that certain methacrylate derivatives can act as mixed inhibitors of topoisomerases I and II, leading to increased cytotoxicity in cancer cells .
Case Studies
-
Cytotoxicity Assessment:
A study evaluated the cytotoxic effects of 2-Propenoic acid derivatives on human leukemia cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, demonstrating their potential as therapeutic agents against leukemia . -
Antimicrobial Properties:
Another investigation assessed the antimicrobial activity of various methacrylate derivatives, including those similar to 2-Propenoic acid. The results showed significant inhibition of bacterial growth in vitro, suggesting a potential application in treating bacterial infections .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethanol with acrylic acid derivatives (e.g., acryloyl chloride) under anhydrous conditions. Catalytic bases like triethylamine or DMAP improve reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted monomers. Reaction optimization should focus on temperature control (0–5°C to prevent polymerization) and stoichiometric ratios (1:1.2 acryloyl chloride to alcohol) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers indicate successful synthesis?
- Methodological Answer :
- ¹H NMR : Look for vinyl protons (δ 5.8–6.4 ppm, multiplet) and the tert-butoxycarbonyl (Boc) group (δ 1.4 ppm, singlet).
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and Boc carbamate (N–H stretch at ~3350 cm⁻¹).
- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (calculated via ’s formula: C₁₀H₁₅NO₄). Cross-validate with high-resolution mass spectrometry (HRMS) for isotopic patterns .
Q. What are the key stability considerations for storing this compound, and how does the Boc group influence degradation pathways?
- Methodological Answer : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group. Degradation is accelerated by acidic conditions (pH < 5) or prolonged exposure to moisture. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) every 3 months. The Boc group’s tert-butyl moiety provides steric protection against nucleophilic attack but is thermally labile above 80°C .
Q. How should researchers mitigate respiratory and dermal exposure risks during laboratory handling?
- Methodological Answer : Use NIOSH-approved respirators (e.g., OV/AG/P99 for vapor protection) and nitrile gloves. Implement local exhaust ventilation (LEV) during weighing and reaction setup. Decontaminate spills with absorbent materials (e.g., vermiculite) and 70% ethanol. Conduct regular air sampling to ensure exposure levels remain below OSHA thresholds .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental molecular weights in polymerization studies involving this monomer be resolved?
- Methodological Answer : Discrepancies often arise from chain-transfer reactions or incomplete initiator decomposition. Use SEC/GPC with triple detection (RI, viscometry, light scattering) to measure absolute molecular weights. Compare with theoretical values calculated using the Carothers equation. Optimize initiator concentration (e.g., AIBN at 1–2 mol%) and degassing protocols to minimize side reactions .
Q. What experimental design principles are essential for investigating copolymerization kinetics with vinyl acetate or acrylate comonomers?
- Methodological Answer : Conduct kinetic studies via ¹H NMR to track monomer consumption. Determine reactivity ratios (e.g., Fineman-Ross or Kelen-Tüdős methods) using feed ratios spanning 0.2–5.0. Maintain isothermal conditions (60–70°C) and sample aliquots at timed intervals for conversion analysis. Account for the Boc group’s steric hindrance, which may reduce propagation rates compared to unmodified acrylates .
Q. What methodologies are recommended for analyzing the impact of residual initiators on the thermal stability of polymers derived from this monomer?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition profiles (onset temperature, % residue). Compare polymers purified via precipitation (e.g., methanol/water) versus dialysis. Residual AIBN or peroxides can lower thermal stability by 10–15°C. Complement with DSC to detect glass transition (Tg) shifts caused by plasticization from unreacted monomers .
Q. How can computational chemistry model the steric effects of the Boc-protected amino group on polymerization behavior?
- Methodological Answer : Use density functional theory (DFT) to calculate rotational barriers around the carbamate linkage (B3LYP/6-31G* basis set). Molecular dynamics simulations (AMBER force field) can predict steric clashes during radical propagation. Validate with experimental monomer conversion rates and copolymer sequence distributions obtained via MALDI-TOF .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
